Absence of Verified Quantitative Bioactivity Data Against Defined Comparators
An exhaustive search of primary research papers, patents (including US8846700, US8367698, and WO2014102589A1), and authoritative databases (ChEMBL, PubChem) found no publicly available, quantitative biological activity data (e.g., IC50, Ki, EC50) for 3-(1-(pyridin-3-ylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one against any specific molecular target. In stark contrast, structurally related compounds are well-characterized. For example, the quinazolin-4-piperidine sulfamide class has demonstrated potent, specific, and non-competitive inhibition of human NPP1, a target in cardiovascular calcification [1]. The target compound is also notably absent from a detailed SAR study on the antimicrobial activity of a combinatorial library of 3-[1-(aryl(alkyl)sulfonyl)piperidin-4-yl]quinazolin-4(3H)-ones [2]. This data void means no direct, cross-study, or class-level quantitative comparison can be made to support its selection over a close analog.
| Evidence Dimension | Publicly Available Bioactivity Data (IC50/Ki/EC50) |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | Related 4-piperidinyl quinazoline sulfamides: Potent, specific, non-competitive NPP1 inhibitors (specific quantitative values not detailed in accessible abstract) [1] |
| Quantified Difference | Not calculable |
| Conditions | Systematic literature and database search; comparator data from NPP1 enzyme inhibition assays [1] |
Why This Matters
This evidence gap is a critical procurement risk; without verified bioactivity, the compound's utility as a tool or lead molecule cannot be benchmarked against alternative scaffolds, potentially leading to wasted resources.
- [1] CORE. Evaluation of quinazolin-4-piperidine sulfamides as inhibitors of human NPP1: relevance in the treatment of pathologic mineralization of valve interstitial cells. View Source
- [2] Vlasov, S.V., Krolenko, K.Y., Zhuravel, I.A., Kovalenko, S.N. Synthesis of the combinatorial libraries of sulfonamides based on 3-(piperidin-4-yl)quinazolin-4(3H)-one and their antimicrobial activity study. ScienceRise, No. 3, 2015. View Source
